Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 887578-55-4
VCID: VC2915495
InChI: InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)F
Molecular Formula: C11H9ClFNO2
Molecular Weight: 241.64 g/mol

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate

CAS No.: 887578-55-4

Cat. No.: VC2915495

Molecular Formula: C11H9ClFNO2

Molecular Weight: 241.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate - 887578-55-4

Specification

CAS No. 887578-55-4
Molecular Formula C11H9ClFNO2
Molecular Weight 241.64 g/mol
IUPAC Name ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3
Standard InChI Key NHKBYNBUBRJWJJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)F
Canonical SMILES CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)F

Introduction

Chemical Structure and Properties

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate features an indole core with specific substitutions that define its chemical and biological behavior. The compound's molecular architecture consists of an indole nucleus with chlorine at the 7-position, fluorine at the 5-position, and an ethyl carboxylate group at the 2-position.

Molecular Identity

The compound is characterized by the following molecular identifiers:

ParameterValue
CAS Number887578-55-4
Molecular FormulaC₁₁H₉ClFNO₂
Molecular Weight241.64 g/mol
IUPAC NameEthyl 7-chloro-5-fluoro-1H-indole-2-carboxylate
InChIInChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3
InChIKeyNHKBYNBUBRJWJJ-UHFFFAOYSA-N

The structural representation displays the specific arrangement of atoms that contributes to the compound's chemical properties and reactivity .

Physical Properties

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate typically appears as a crystalline solid with the following physical characteristics:

PropertyDescription
Physical StatePowder to crystalline solid
ColorWhite to pale yellow
Storage TemperatureRoom temperature
Standard Purity≥97%
StabilityStable under normal laboratory conditions

These properties make the compound suitable for laboratory handling and storage in pharmaceutical research settings .

Synthesis Methodologies

Multiple synthetic approaches have been developed to produce ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate, with varying degrees of efficiency and yield.

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most common approaches for preparing this compound. This classical method involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions to form the indole core. The reaction proceeds through several steps:

  • Formation of a phenylhydrazone intermediate

  • Tautomerization to the enehydrazine form
    3. -Sigmatropic rearrangement

  • Ring closure to form the indole skeleton

  • Subsequent substitution and functionalization

The specific procedure typically employs a 4-fluoro-2-chlorophenylhydrazine derivative and ethyl pyruvate as starting materials, with careful control of reaction conditions to ensure regioselectivity.

Alternative Synthetic Routes

Alternative methods include:

  • Coupling of ethyl glycinate with appropriately substituted indole-2-carboxylic acid in the presence of carbonyldiimidazole

  • Hemetsberger-Knittel indole synthesis via azidocinnamate intermediates

  • Modification of pre-existing indole derivatives through selective halogenation

These approaches offer varying advantages depending on the availability of starting materials and desired scale of synthesis .

Spectroscopic Characterization

Spectroscopic data for ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate provides essential structural confirmation and purity assessment.

NMR Spectroscopy

¹H NMR spectroscopy typically reveals:

  • A triplet at δ ~1.3-1.4 ppm (3H) for the methyl group of the ethyl ester

  • A quartet at δ ~4.3-4.4 ppm (2H) for the methylene group of the ethyl ester

  • A singlet at δ ~7.3-7.4 ppm (1H) for the C3-H of the indole

  • Aromatic signals for the benzene portion of the indole

  • A broad singlet at δ ~11-12 ppm (1H) for the NH proton

¹³C NMR spectroscopy shows characteristic signals for the carbonyl carbon at approximately δ 161-163 ppm and distinctive carbon signals for the halogenated positions .

Biological Activities

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate exhibits a diverse spectrum of biological activities, making it a valuable scaffold in medicinal chemistry research.

Pharmacological Properties

The compound and its derivatives demonstrate several significant biological properties:

ActivityDescription
AntiviralPotential as non-nucleoside inhibitor of HIV-1 reverse transcriptase
Anti-inflammatoryModulation of inflammatory pathways
AnticancerCytotoxicity against certain cancer cell lines
Enzyme InhibitionInteractions with various enzymatic targets

The halogen substituents (chlorine and fluorine) enhance binding affinity and selectivity for specific molecular targets, contributing to its pharmacological profile.

Structure-Activity Relationships

Research has established several structure-activity relationships for this compound class:

  • The 7-chloro-5-fluoro substitution pattern provides optimal lipophilicity for membrane permeability

  • The indole N-H is often involved in hydrogen bonding with target proteins

  • The ethyl carboxylate group serves as both a hydrogen bond acceptor and a site for further derivatization

  • The electron-withdrawing halogens influence the electronic distribution across the aromatic system, affecting binding affinity

These relationships guide the rational design of more potent and selective derivatives for specific therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate, a comparison with structurally related compounds is valuable.

Structural Analogues

The following table compares ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate with several related compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substitution Pattern
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate887578-55-4C₁₁H₉ClFNO₂241.647-Cl, 5-F
Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate1204501-37-0C₁₁H₉ClFNO₂241.645-Cl, 7-F
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate473257-61-3C₁₁H₉ClFNO₂241.645-Cl, 4-F
Ethyl 5-fluoroindole-2-carboxylate348-36-7C₁₁H₁₀FNO₂207.205-F

This comparison highlights how subtle changes in halogen positioning can potentially affect physicochemical properties and biological activities .

Applications in Medicinal Chemistry

As a Pharmaceutical Intermediate

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds:

  • Antitumor agents

  • Antihyperlipidemic agents

  • Factor Xa inhibitors

  • Antiarrhythmic agents

  • Inhibitors of cytosolic phospholipase A2

  • Thromboxane receptor antagonists and synthase inhibitors

The versatility of this compound lies in its ability to undergo various transformations, including hydrolysis, amidation, reduction, and coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs .

Research Applications

In addition to its role as a synthetic intermediate, the compound itself is used in various research applications:

  • Structure-activity relationship studies for indole-based pharmaceuticals

  • Development of chemical probes for biological target validation

  • Investigation of halogen bonding in protein-ligand interactions

  • Evaluation of metabolic stability of halogenated compounds

These applications contribute to advancing our understanding of the fundamental principles governing drug-target interactions .

Future Research Directions

Several promising research avenues involving ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate merit further investigation:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of additional biological targets and activities

  • Design of novel derivatives with enhanced potency and selectivity

  • Investigation of the role of halogen bonding in protein-ligand interactions

  • Application in combination with emerging drug delivery technologies

Continued research in these areas is likely to expand the utility of this versatile compound and potentially lead to new therapeutic applications.

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